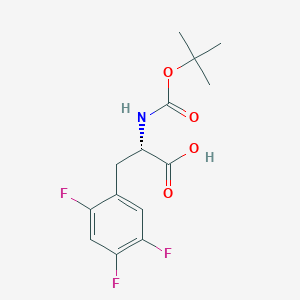
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid" is a structurally complex molecule that is part of a broader class of tert-butyloxycarbonyl (Boc) amino acids. These compounds are significant in the field of medicinal chemistry and peptide synthesis due to their protective groups, which safeguard the amino functionality during chemical reactions. The Boc group is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive groups within the molecule.
Synthesis Analysis
The synthesis of related Boc-amino acids has been demonstrated in several studies. For instance, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involved a Mitsunobu reaction with perfluoro-tert-butanol, which introduced a perfluoro-tert-butyl group into the molecule . Similarly, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid was achieved through a process that included steps such as acylation and the use of diazo compounds . These methods highlight the versatility and reactivity of Boc-amino acids in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of Boc-amino acids can be quite intricate, as seen in the synthesis and structure determination of tetrahydro-1,4-oxazine-2-ones, where single crystal X-ray analysis was used to determine the structure of several compounds . This level of structural complexity is indicative of the potential for diverse chemical behavior and interactions within biological systems.
Chemical Reactions Analysis
Boc-amino acids are involved in various chemical reactions. The Boc group itself is used to protect the amino group during reactions that might otherwise cause unwanted side reactions. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate from L-cystine involved protection of the amine and thiol groups, showcasing the importance of the Boc group in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-amino acids are influenced by their protective groups and the presence of other functional groups within the molecule. For instance, the perfluoro-tert-butyl group in the synthesized hydroxyproline compounds imparts distinct conformational preferences, which can affect the molecule's solubility, stability, and reactivity. The presence of fluorine atoms can also enhance the sensitivity of these compounds to detection methods such as 19F NMR, making them valuable in probe design and medicinal chemistry applications .
Scientific Research Applications
Asymmetric Hydrogenation in Pharmacophore Preparation
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is utilized in the preparation of beta-amino acid pharmacophores. A study by Kubryk and Hansen (2006) demonstrates its synthesis via asymmetric hydrogenation of enamine ester, using chiral ferrocenyl ligands and [Rh(COD)Cl]2. This method offers a high enantiomeric excess, crucial for specific pharmacological applications (Kubryk & Hansen, 2006).
Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) report the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, using a glycine derivative that includes the tert-butoxycarbonyl group. This synthesis highlights the chemical versatility and potential in neuropsychopharmacological research (Pajouhesh et al., 2000).
Palladium-Catalyzed Carbonylation
Amii et al. (2000) describe the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a method pivotal in creating precursors to fluorinated alpha-amino acids. This showcases the compound's role in developing novel amino acid derivatives, which are key in various biochemical processes (Amii et al., 2000).
Development of Biotin Intermediates
The compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Qin et al. (2014) discuss its synthesis from L-cystine, demonstrating its significance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Anti-Microbial Compound Synthesis
Pund et al. (2020) conducted a study synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid, leading to the discovery of compounds with strong anti-microbial activities. This highlights the compound's application in developing new antimicrobial agents (Pund et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376130 |
Source


|
| Record name | Boc-L-2,4,5-Trifluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid | |
CAS RN |
324028-27-5 |
Source


|
| Record name | Boc-L-2,4,5-Trifluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

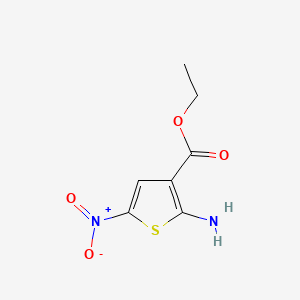
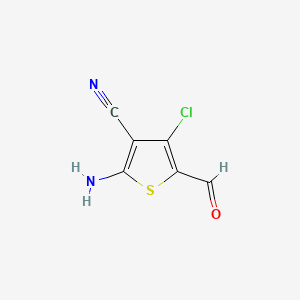
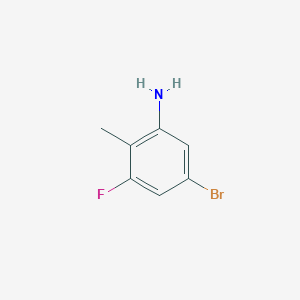
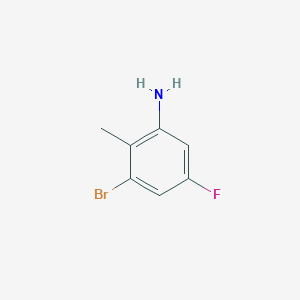
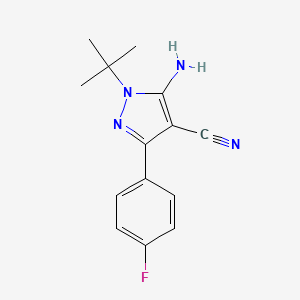
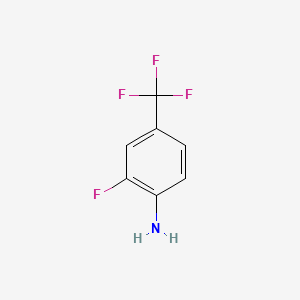
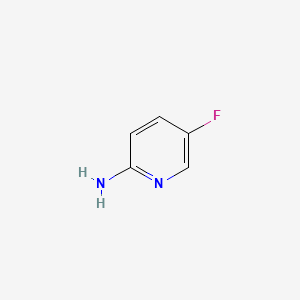
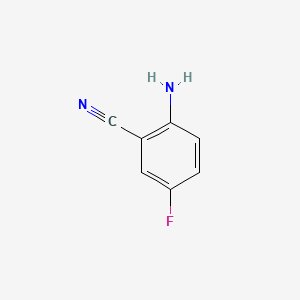

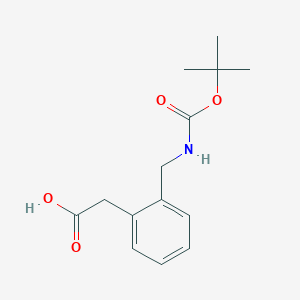
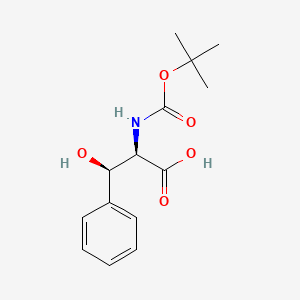
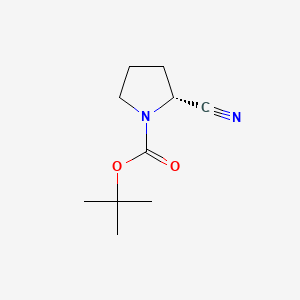

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)